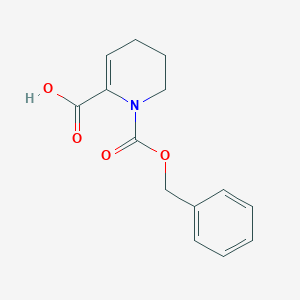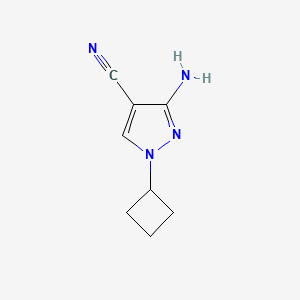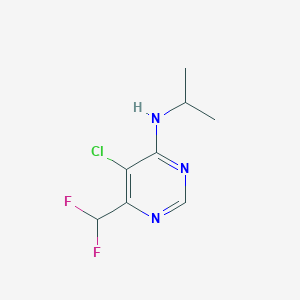
2-Methyl-1-(1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazol-4-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazol-4-yl)propan-1-one is a complex organic compound with a unique structure that includes a pyrazole ring substituted with various functional groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazol-4-yl)propan-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrazole ring, followed by functional group modifications to introduce the desired substituents. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazol-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new alkyl or aryl groups.
Aplicaciones Científicas De Investigación
2-Methyl-1-(1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazol-4-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses, such as anti-inflammatory or anti-cancer activities.
Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazol-4-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole derivatives with varying substituents, such as:
- 1-Phenyl-3-methyl-5-pyrazolone
- 3,5-Dimethyl-1-phenylpyrazole
- 4-Vinyl-1H-pyrazole
Uniqueness
What sets 2-Methyl-1-(1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazol-4-yl)propan-1-one apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C15H24N2O |
|---|---|
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
1-(5-ethenyl-1-methyl-3-pentan-3-ylpyrazol-4-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C15H24N2O/c1-7-11(8-2)14-13(15(18)10(4)5)12(9-3)17(6)16-14/h9-11H,3,7-8H2,1-2,4-6H3 |
Clave InChI |
CEVBOZURVHIBLY-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C1=NN(C(=C1C(=O)C(C)C)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide](/img/structure/B11779962.png)


![3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779976.png)






![2-Chlorobenzo[d]oxazol-6-amine](/img/structure/B11780033.png)


![(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)methanol](/img/structure/B11780040.png)
